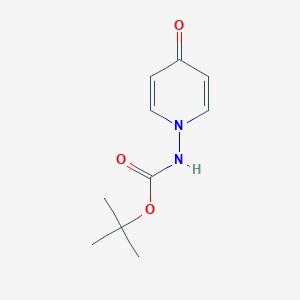

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)

概要

説明

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C10H13NO3. It is also known as tert-butyl 4-oxo-1,4-dihydropyridine-1-carboxylate. This compound is part of the carbamate ester family and is characterized by its unique structure, which includes a pyridine ring with a ketone group at the 4-position and a tert-butyl ester group at the 1-position.

準備方法

The synthesis of carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester typically involves the reaction of 4-hydroxy-2-quinolones with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to facilitate the formation of the ester bond. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

化学反応の分析

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

科学的研究の応用

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyridine ring and a carbamate ester functional group. The synthesis typically involves the following steps:

- Preparation of Pyridine Derivative : The pyridine ring is chlorinated and iodinated to introduce necessary substituents.

- Formation of Carbamate Ester : The chlorinated and iodinated pyridine derivative reacts with tert-butyl chloroformate in the presence of a base like triethylamine.

- Purification : Techniques such as recrystallization or chromatography are used to ensure high purity of the final product.

Medicinal Chemistry

Carbamic acid derivatives are extensively studied for their potential as pharmaceutical agents. Notably, the compound has shown promise in:

- Enzyme Inhibition : Research indicates that similar carbamate compounds can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. For instance, 4-amino-3-pyridyl carbamates demonstrated significant inhibitory activity with IC50 values around 9.4 µM .

- Antibacterial Activity : Pyridine-based carbamates have exhibited broad-spectrum antibacterial properties against pathogens like Staphylococcus aureus and Streptococcus pneumoniae, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 16 µg/mL .

Biochemical Studies

The compound's unique structure allows it to participate in various biochemical interactions:

- DNA Binding and Photocleavage : Studies have shown that certain oxime carbamate derivatives can act as effective DNA photocleavers, potentially useful in drug discovery and biotechnology . The photochemical behavior allows these compounds to generate radicals capable of damaging DNA upon UV irradiation.

Agricultural Applications

Carbamic acid derivatives are also explored for their fungitoxicity and herbicidal properties. They serve as:

- Fungicides : Certain carbamate esters have been identified as effective fungitoxicants, contributing to plant health management .

- Plant Growth Regulators : These compounds can influence plant growth processes, making them valuable in agricultural settings.

Antibacterial Activity

A series of studies highlighted the antibacterial efficacy of pyridine-based carbamates:

- Study Findings : A derivative demonstrated a significant MIC against Staphylococcus aureus, indicating its potential use in treating bacterial infections .

Anthelmintic Activity

Research on pyridine derivatives against Pheretima posthuma revealed substantial efficacy in reducing worm motility, suggesting potential applications in veterinary medicine .

In Vivo Studies

Animal model studies have shown that these compounds could modulate neurotransmitter levels, indicating therapeutic potential for neurodegenerative conditions .

作用機序

The mechanism of action of carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

類似化合物との比較

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:

4-hydroxy-2-quinolones: These compounds share a similar core structure but differ in the functional groups attached to the quinolone ring.

tert-butyl esters: These compounds have a tert-butyl ester group but may have different core structures, leading to different reactivities and applications.

Carbamate esters: These compounds have a carbamate ester functional group but may vary in the structure of the rest of the molecule, affecting their chemical and biological properties.

生物活性

Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI), commonly referred to as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, structural characteristics, and implications for drug design.

Chemical Structure and Properties

The compound features a carbamic acid moiety linked to a pyridinyl group and a dimethyl ether group. Its molecular formula is with a molecular weight of approximately 226.24 g/mol. The unique structural components contribute to its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that carbamate derivatives like (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester exhibit enzyme inhibitory properties . These compounds can bind to the active sites of enzymes, effectively blocking their catalytic functions. For instance:

- Acid Ester Hydrolases : Studies have shown that this compound can inhibit acid ester hydrolase enzymes by forming covalent bonds with their active sites or altering enzyme conformations through allosteric binding .

- Acetylcholinesterase Inhibitors : Similar carbamates have been explored for their potential as acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Overview

The biological activity of carbamic acid derivatives is multifaceted:

- Antimicrobial Properties : Some studies suggest that these compounds may possess antimicrobial activity, making them candidates for further investigation in treating infections.

- Anti-inflammatory Effects : Research is ongoing to explore the anti-inflammatory potential of carbamate derivatives, particularly in relation to pain management .

- DNA Interaction : Certain derivatives have shown promise in DNA binding studies, indicating potential applications in gene therapy or as DNA photocleavers .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of carbamate derivatives:

- Synthesis and Evaluation : A study synthesized various 3-(3-pyridyl)-oxazolidone derivatives and evaluated their antibacterial and anthelmintic activities. The results indicated significant biological activity linked to specific structural features .

- 3D QSAR Studies : Advanced modeling techniques have been employed to predict the biological activity of new derivatives based on existing data. These models have successfully identified potent inhibitors against specific enzyme targets .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that some carbamates could act as noncompetitive inhibitors of enzymes involved in inflammatory pathways. This suggests a dual mechanism involving both direct enzyme inhibition and modulation of related biochemical pathways .

Table 1: Summary of Biological Activities

特性

IUPAC Name |

tert-butyl N-(4-oxopyridin-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)11-12-6-4-8(13)5-7-12/h4-7H,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOZFDHCIGBEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN1C=CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。